Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)

Vue d'ensemble

Description

Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is a coordination complex with the chemical formula C30H24F12N6P2Ru. It is known for its vibrant orange-red color and is widely used in various scientific fields due to its unique photophysical and electrochemical properties. This compound is particularly significant in the development of light-emitting devices and as a catalyst in photoredox reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc or sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting complex is then treated with hexafluorophosphoric acid to yield the bis(hexafluorophosphate) salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Redox Reactions

The Ru(II) center undergoes reversible one-electron oxidation to Ru(III) () and reduction to Ru(I) () . These processes are critical for its role in electron-transfer reactions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Ce(IV) salts, O₂, electrochemical | [Ru(bpy)₃]³⁺ |

| Reduction | Zn, NaBH₄, electrochemical | [Ru(bpy)₃]⁺ |

| Photochemical oxidation | Visible light (λ = 450 nm), TPrA | Ru(III) + TPrA radical intermediates |

Key studies demonstrate that the oxidized Ru(III) form acts as a strong oxidant () , enabling C–H activation in organic substrates .

Photoredox Catalysis

This compound enables light-driven reactions via metal-to-ligand charge transfer (MLCT) excited states (, τ = 600 ns) :

Key Reaction Pathways:

- Oxidative quenching : Used in cross-coupling reactions (e.g., C–N bond formation) .

- Reductive quenching : Applied in polymerization and CO₂ reduction .

Substitution Reactions

Ligand substitution occurs under harsh conditions due to the inertness of the Ru–N bonds:

- Bipyridine ligand exchange : Requires refluxing in ethylene glycol (Δ = 160°C, 48 hr) .

- Anion metathesis : Quantitative conversion in aqueous ethanol .

Electrochemical Reactions

In electrochemical cells, [Ru(bpy)₃]²⁺ generates electroluminescence (ECL) via annihilation:

ECL Performance Data:

| Parameter | Value |

|---|---|

| Luminance | 400 cd/m² at 3 V |

| External quantum efficiency | 0.35% |

| Lifetime (t₉₀) | >100 hr |

Comparative Reactivity

The reactivity of [Ru(bpy)₃]²⁺ differs markedly from analogous complexes:

| Complex | Redox Potential (V vs SCE) | ECL Intensity |

|---|---|---|

| [Ru(bpy)₃]²⁺ | +1.26 (Ox), -1.33 (Red) | 100% (Reference) |

| [Ru(phen)₃]²⁺ | +1.18, -1.41 | 78% |

| [Os(bpy)₃]²⁺ | +0.82, -1.05 | 35% |

Case Study: Photocatalytic Trifluoromethylation

Procedure :

- Combine Ru(bpy)₃₂ (0.5 mol%), 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.0 eq), and 4-methylstyrene (1.2 eq) in CH₃CN/H₂O.

- Irradiate with blue LED (λ = 465 nm) for 5 hr.

- Isolate product via column chromatography (65% yield).

Mechanism :

- Ru(II) absorbs light, forming MLCT excited state.

- Oxidative quenching generates CF₃ radical.

- Radical addition to styrene yields trifluoromethylated product.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₃₀H₂₄F₁₂N₆P₂Ru

- Molecular Weight : 859.55 g/mol

- Appearance : Orange to red crystalline solid

- Melting Point : >300 °C

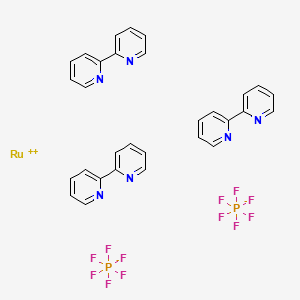

This compound features a ruthenium center coordinated to three 2,2'-bipyridine ligands and two hexafluorophosphate counterions. The unique electronic properties of ruthenium contribute to its versatility in various applications.

Photoredox Catalysis

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is widely employed as a photoredox catalyst in organic synthesis. It facilitates the formation of complex molecules under mild conditions by absorbing light and driving chemical reactions. This property is particularly useful for synthesizing fine chemicals and pharmaceuticals .

Electrochemical Devices

The compound serves as an active layer in electrochemical devices, including:

- Electrochemical Sensors : It provides high sensitivity and selectivity for detecting various analytes through its electron transfer capabilities.

- Light-Emitting Electrochemical Cells (LECs) : The compound's luminescent properties enhance device performance by improving light emission efficiency .

Photovoltaic Applications

In the field of photovoltaics, Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is utilized in dye-sensitized solar cells. It enhances light absorption and improves energy conversion efficiency, making it a critical component in the development of sustainable energy technologies .

Biomedical Applications

Research is ongoing into the use of this compound in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation allows it to selectively target and destroy cancer cells, presenting a promising avenue for therapeutic interventions .

Material Science

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) plays a role in developing advanced materials such as conductive polymers. These materials are essential for flexible electronics and other innovative applications .

Case Study 1: Photoredox Catalysis in Organic Synthesis

A study demonstrated the effectiveness of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) as a catalyst for the synthesis of complex organic molecules. The research highlighted its ability to facilitate reactions under visible light irradiation, significantly increasing reaction rates while maintaining high selectivity.

Case Study 2: Electrochemical Sensors

Another investigation focused on developing electrochemical sensors using this compound. The sensors exhibited remarkable sensitivity towards specific analytes, showcasing the potential for real-time monitoring applications in environmental and clinical settings.

Mécanisme D'action

The mechanism by which Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in electron transfer processes, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates through radical intermediates, enabling the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate

- Tris(2,2’-bipyridyl)ruthenium(II) chloride

- Tris(2,2’-bipyridyl)ruthenium(II) perchlorate

Comparison: Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is unique due to its high photostability and efficiency as a photoredox catalyst. Compared to its chloride and perchlorate counterparts, the hexafluorophosphate salt offers better solubility and stability in various solvents, making it more versatile for different applications .

Activité Biologique

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate), commonly referred to as Ru(bpy)₃(PF₆)₂, is a ruthenium complex that has gained significant attention in the field of bioinorganic chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxicity, potential applications in photodynamic therapy (PDT), and interactions with biomolecules.

Structure and Properties

The molecular formula of Ru(bpy)₃(PF₆)₂ is C₃₀H₂₄F₁₂N₆P₂Ru, with a molecular weight of approximately 859.55 g/mol. The complex consists of a central ruthenium ion coordinated to three 2,2'-bipyridine ligands and two hexafluorophosphate counterions. Its structure allows for unique electronic properties that facilitate various biological interactions.

1. Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Ru(bpy)₃(PF₆)₂ against various cancer cell lines. For instance:

- Cytotoxic Studies : Research indicates that Ru(bpy)₃(PF₆)₂ exhibits significant cytotoxicity against L6 cells, with IC₅₀ values in the low micromolar range. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which contributes to cell death through oxidative stress pathways .

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in breast cancer (MCF-7) and glioblastoma (U-118MG) cell lines. The binding affinity to bovine serum albumin (BSA) suggests potential for effective drug delivery .

2. Photodynamic Therapy (PDT)

Ru(bpy)₃(PF₆)₂ is being investigated as a photosensitizer in PDT due to its ability to generate singlet oxygen when irradiated with light:

- Mechanism of Action : Upon excitation, the complex can transfer energy to molecular oxygen, producing singlet oxygen that effectively targets and destroys malignant cells .

- Case Studies : A study highlighted its application in eradicating Pseudomonas aeruginosa, showcasing its potential in antimicrobial PDT applications .

1. DNA Binding

The interaction of Ru(bpy)₃(PF₆)₂ with DNA has been extensively studied:

- Binding Affinity : The complex demonstrates strong binding to DNA, which can lead to structural alterations and potential inhibition of replication processes .

- Mechanistic Insights : Spectroscopic studies have revealed that the binding involves intercalation between base pairs, contributing to its anticancer properties .

2. Radical Scavenging Activity

The radical scavenging capabilities of Ru(bpy)₃(PF₆)₂ have been explored:

- Reactive Oxygen Species Generation : The complex not only generates ROS but also exhibits radical scavenging activity, which can be beneficial in reducing oxidative stress in biological systems .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of Ru(bpy)₃(PF₆)₂:

Propriétés

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDYQWXVZLHTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24F12N6P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60804-74-2 | |

| Record name | Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.